Lonodelestat is a novel compound under investigation for its therapeutic potential in treating various inflammatory conditions, particularly cystic fibrosis. It is classified as a small molecule inhibitor targeting neutrophil elastase, an enzyme implicated in the pathophysiology of inflammation and tissue damage in cystic fibrosis and other diseases. The compound is currently in clinical trials, with promising results indicating its efficacy in reducing inflammation and improving lung function in patients with cystic fibrosis.
Lonodelestat is derived from a class of compounds designed to inhibit neutrophil elastase. This enzyme plays a significant role in the inflammatory response, particularly in the lungs of individuals with cystic fibrosis, where it contributes to tissue damage and exacerbates disease symptoms. The compound is classified as a synthetic small molecule and is being evaluated for its safety and efficacy through various clinical trial phases, including Phase I and Phase II studies .
Lonodelestat can be synthesized through several chemical pathways, focusing on the development of specific inhibitors of neutrophil elastase. The synthesis typically involves:
Technical details regarding the exact synthetic routes are often proprietary but generally include careful control of reaction conditions to optimize yield and selectivity.
The molecular structure of Lonodelestat has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key structural features include:
The three-dimensional conformation of Lonodelestat allows it to effectively bind to the active site of neutrophil elastase, thereby inhibiting its enzymatic activity.
Lonodelestat primarily acts through competitive inhibition of neutrophil elastase. The chemical reaction can be summarized as follows:
This mechanism not only reduces local inflammation but also protects lung tissue from damage caused by excessive elastolytic activity.
The mechanism of action for Lonodelestat involves:
Data from clinical trials indicate significant reductions in biomarkers associated with inflammation, suggesting effective modulation of the inflammatory response.
Lonodelestat exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies for effective delivery in clinical settings.
As research continues, Lonodelestat may represent a significant advancement in therapeutic options for managing chronic inflammatory diseases characterized by excessive neutrophil activity.
Lonodelestat (POL6014) is a macrocyclic peptide inhibitor characterized by its high-affinity, selective, and reversible binding to human neutrophil elastase (hNE). Its molecular architecture features a cyclic structure with the sequence cyclo({Aca}-Glu-Thr-Ala-Ser-Ile-Pro-{d-Pro}-{(2S)-2-aminodecanoyl}-Gln-Lys-Tyr-Pro-Pro), optimized for complementary steric and electrostatic interactions with the hNE active site [3] [5]. This design facilitates occlusion of the enzyme's catalytic triad (His57, Asp102, Ser195), thereby preventing substrate access. Key structural elements include:
Kinetic analyses demonstrate Lonodelestat's potency, with an inhibition constant (Ki) in the sub-nanomolar range (0.1-0.5 nM) against free hNE [3] [5]. The compound exhibits rapid association kinetics (kon > 106 M−1s−1) and slow dissociation (koff < 10−3 s−1), enabling sustained enzymatic blockade even at low pulmonary concentrations. Notably, Lonodelestat maintains efficacy against membrane-bound hNE, a critical feature given the enzyme's compartmentalization in inflammatory microenvironments [5] [9].
Table 1: Kinetic Parameters of Lonodelestat-hNE Interaction
Parameter | Value | Experimental Conditions | Source |
---|---|---|---|
Ki | 0.14 ± 0.03 nM | Recombinant hNE, fluorogenic substrate | Preclinical data [5] |
kon | 2.7 × 106 M−1s−1 | Surface plasmon resonance | Polyphor Ltd. [3] |
koff | 3.8 × 10−4 s−1 | Surface plasmon resonance | Polyphor Ltd. [3] |
IC50 (sputum) | 0.2 μM (after 3h inhalation) | CF patients, single-dose study | Barth et al. 2020 [4] |
Lonodelestat directly disrupts the NETosis cascade by inhibiting hNE-mediated histone H3 proteolysis, a prerequisite for chromatin decondensation. In vitro studies using phorbol myristate acetate (PMA)-stimulated neutrophils demonstrate 85% reduction in NET formation at Lonodelestat concentrations ≥1 μM [1] [8]. This occurs through dual mechanisms:
In cystic fibrosis (CF) clinical studies, single-dose Lonodelestat (320 mg inhaled) reduced free DNA and citrullinated histone H4 (CitH4) in sputum by >50% within 3 hours, persisting for 24h [4] [5]. Crucially, it decreases pathogenic NET degradation products including cell-free DNA (cfDNA) and histones, which perpetuate inflammation via Toll-like receptor (TLR) 9 and TLR4 activation [7] [8].
Table 2: Effects of Lonodelestat on NET Biomarkers in Clinical Studies
Biomarker | Reduction vs. Baseline | Time Post-Dose | Study Population |
---|---|---|---|
Sputum hNE activity | >1-log (90%) | 3h | CF patients (n=24) [4] |
Cell-free DNA | 62 ± 8% | 6h | Severe COVID-19 model [8] |
Citrullinated H3 (CitH3) | 55 ± 7% | 24h | In vitro NETosis assay [1] |
Extracellular histones | 48 ± 6% | 24h | CF sputum analysis [5] |
Lonodelestat modulates cytokine networks through hNE-dependent and independent pathways. Key interactions include:
Clinical evidence from Phase I studies demonstrates 35% reduction in sputum IL-8 concentrations 24h post-Lonodelestat inhalation (320 mg dose), correlating with decreased neutrophil infiltration (r=0.78, p<0.01) [4] [5]. Additionally, it downregulates IL-6 and TNF-α by >25%, indicating broad anti-inflammatory effects beyond CXCR2 modulation [4].
Table 3: Cytokine Modulation by Lonodelestat in Preclinical and Clinical Studies
Cytokine/Chemokine | Change | Experimental Model | Mechanistic Insight |
---|---|---|---|
IL-8 | ↓ 35 ± 5% | CF patient sputum [4] | hNE-dependent precursor activation |
IL-6 | ↓ 28 ± 4% | LPS-stimulated macrophages [5] | NF-κB pathway inhibition |
TNF-α | ↓ 31 ± 3% | Murine ALI model [9] | Reduced DAMP release (see Section 1.4) |
CXCL1 (KC/GRO-α) | ↓ 40 ± 6% | HNE-challenged mice [9] | Preserved CD31-mediated CXCR2 regulation |
Lonodelestat interrupts DAMP-driven inflammation by:
In acute lung injury models, Lonodelestat (2 mg/kg intranasal) reduced HMGB1 and S100A9 levels by 65-75%, concomitant with 50% lower expression of TLR4 in alveolar macrophages [9]. This correlates with attenuated sterile inflammation, demonstrating therapeutic potential beyond infectious contexts.
Table 4: Lonodelestat Modulation of DAMP Pathways
DAMP | Signaling Receptor | Effect of Lonodelestat | Functional Consequence |
---|---|---|---|
HMGB1 | TLR4/RAGE | ↓ 80% release from neutrophils | Reduced macrophage pyroptosis [7] |
Elastin fragments | TLR4 | ↓ 70% generation | Attenuated IL-1β maturation [1] |
Histones H3/H4 | TLR2/4/9 | ↓ 60% extracellular levels | Decreased endothelial cytotoxicity [8] |
S100A8/A9 (calprotectin) | TLR4/RAGE | ↓ 75% in BAL fluid | Suppressed neutrophilic infiltration [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7